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Introduction
Bombolitin V is a cationic, amphipathic heptadecapeptide isolated from the venom of the

bumblebee Megabombus pennsylvanicus.[1][2] Structurally and functionally similar to melittin

from honeybee venom, Bombolitin V exhibits a range of biological activities, including

antimicrobial, hemolytic, and mast cell degranulating properties.[1][2][3] Its primary mechanism

of action is believed to be the disruption of cell membrane integrity.[3] This document provides

detailed application notes and protocols for the investigation of Bombolitin V in various in vitro

cell culture systems.

Physicochemical Properties of Bombolitin V
Property Value Reference

Amino Acid Sequence

Ile-Asn-Val-Leu-Gly-Ile-Leu-

Gly-Leu-Leu-Gly-Lys-Ala-Leu-

Ser-His-Leu-NH2

[1][2]

Molecular Weight ~1767 Da Calculated

Charge at pH 7.4 Cationic [3]

Structure
α-helical upon membrane

interaction
[4]
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Quantitative Biological Activity Data
The following table summarizes the available quantitative data on the biological activities of

Bombolitin V.

Biological
Activity

Assay System
Effective Dose
(ED50)

Molar
Concentration

Reference

Hemolytic

Activity

Guinea Pig

Erythrocytes
0.7 µg/mL 4 x 10⁻⁷ M [1][2]

Mast Cell

Degranulation

Rat Peritoneal

Mast Cells
2 µg/mL 1.2 x 10⁻⁶ M [1][2]

Application Note 1: Antimicrobial Activity
Bombolitin V has demonstrated potent antimicrobial activity against a range of

microorganisms. While specific Minimum Inhibitory Concentration (MIC) values are not

extensively reported in the literature, it is known to be effective against both Gram-positive and

Gram-negative bacteria, as well as some fungi. Its membrane-disrupting mechanism of action

makes it a candidate for research into novel antimicrobial agents.

Experimental Protocol: Determination of Minimum
Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from standard antimicrobial susceptibility testing methods and is

suitable for determining the MIC of Bombolitin V against various bacterial strains.

Materials:

Bombolitin V (lyophilized powder)

Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli)

Cation-adjusted Mueller-Hinton Broth (MHB II)

Sterile 96-well microtiter plates (low protein binding)
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Sterile, deionized water or 0.01% acetic acid (for peptide reconstitution)

Spectrophotometer or microplate reader

Incubator

Procedure:

Preparation of Bombolitin V Stock Solution:

Aseptically reconstitute lyophilized Bombolitin V in sterile, deionized water or 0.01%

acetic acid to a stock concentration of 1 mg/mL.

Further dilute the stock solution in MHB II to create a working solution for serial dilutions.

Preparation of Bacterial Inoculum:

From a fresh agar plate, select 3-5 well-isolated colonies of the test organism.

Inoculate the colonies into 5 mL of MHB II and incubate at 37°C with agitation until the

culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5

McFarland standard).

Dilute the bacterial suspension in fresh MHB II to achieve a final concentration of

approximately 5 x 10⁵ CFU/mL in the test wells.

Serial Dilution in Microtiter Plate:

Add 100 µL of MHB II to wells 2-12 of a 96-well plate.

Add 200 µL of the working Bombolitin V solution to well 1.

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and

continuing this process down to well 10. Discard 100 µL from well 10.

Well 11 will serve as the growth control (no peptide), and well 12 will be the sterility control

(no bacteria).
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Inoculation:

Add 100 µL of the diluted bacterial suspension to wells 1-11. The final volume in each well

will be 200 µL.

Incubation:

Incubate the plate at 37°C for 18-24 hours.

Determination of MIC:

The MIC is the lowest concentration of Bombolitin V that completely inhibits visible

growth of the organism, as detected by the unaided eye or by measuring the absorbance

at 600 nm.
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Application Note 2: Anticancer Activity (Exploratory)
While direct evidence for the anticancer activity of Bombolitin V is currently limited in the

scientific literature, its structural and functional similarity to other venom peptides with known

anticancer properties, such as melittin, suggests it may be a promising candidate for

investigation. The proposed mechanism for such activity would likely involve the disruption of

cancer cell membranes, leading to cell lysis and death. The following protocol provides a

methodology to assess the cytotoxic effects of Bombolitin V against various cancer cell lines.
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Experimental Protocol: In Vitro Cytotoxicity Assessment
using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase

enzymes reflect the number of viable cells present.

Materials:

Bombolitin V (lyophilized powder)

Cancer cell lines of interest (e.g., MCF-7, A549, HeLa)

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and

1% penicillin-streptomycin)

MTT solution (5 mg/mL in PBS)

DMSO (Dimethyl sulfoxide)

Sterile 96-well cell culture plates

CO₂ incubator

Microplate reader

Procedure:

Cell Seeding:

Harvest and count cells.

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of

complete medium.

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for

cell attachment.
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Peptide Treatment:

Prepare a stock solution of Bombolitin V as previously described.

Perform serial dilutions of Bombolitin V in complete cell culture medium to achieve the

desired final concentrations.

Remove the medium from the wells and add 100 µL of the diluted Bombolitin V solutions.

Include untreated cells as a control.

Incubation:

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

MTT Assay:

After the incubation period, add 10 µL of MTT solution to each well.

Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the

formazan crystals. Gently pipette to ensure complete dissolution.

Absorbance Measurement and Data Analysis:

Measure the absorbance of each well at a wavelength of 570 nm using a microplate

reader.

Calculate the percentage of cell viability relative to the untreated control.

Plot the cell viability against the peptide concentration to determine the IC₅₀ value (the

concentration of peptide that inhibits 50% of cell growth).
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Proposed Mechanism of Action and Signaling
The primary mechanism of action for Bombolitin V is believed to be its direct interaction with

and disruption of cellular membranes.[3] This is a common mechanism for many antimicrobial

and venom peptides.

Membrane Disruption Model
Bombolitins, being cationic and amphipathic, are thought to preferentially interact with the

negatively charged components of microbial and potentially cancer cell membranes. This

interaction leads to the perturbation of the lipid bilayer, increased permeability, and eventual

cell lysis.

Bombolitin V

Cell Membrane
(Anionic Head Groups)

Electrostatic Interaction

Membrane Perturbation &
Pore Formation

Hydrophobic Insertion

Cell Lysis

Loss of Integrity

Click to download full resolution via product page

Potential for Apoptosis Induction
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While direct evidence is lacking for Bombolitin V, other membrane-active peptides, such as

melittin, have been shown to induce apoptosis in cancer cells at sub-lytic concentrations. This

can occur through various signaling pathways, including the activation of caspases and the

modulation of Bcl-2 family proteins. Further research is required to determine if Bombolitin V
also induces apoptosis and to elucidate the specific signaling pathways involved.

Conclusion
Bombolitin V is a bioactive peptide with demonstrated antimicrobial and cytotoxic properties.

The protocols outlined in this document provide a framework for the in-vitro investigation of its

potential applications in antimicrobial and anticancer research. While its efficacy as an

antimicrobial agent is supported by preliminary data, its potential as an anticancer agent

remains an area for further exploration. The provided protocols for MIC determination and

cytotoxicity assessment are robust starting points for researchers interested in the therapeutic

potential of this bumblebee venom peptide.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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